2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester
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Overview
Description
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H18BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom, a hydroxyl group, and a methyl group. The pinacol ester moiety is attached to the boronic acid group, enhancing the compound’s stability and solubility. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester typically involves the following steps:
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Borylation Reaction: : The starting material, 2-Fluoro-6-hydroxy-4-methylphenyl, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-100°C).
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Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K2CO3, NaOH, Cs2CO3
Solvents: Toluene, THF (Tetrahydrofuran), DMF (Dimethylformamide)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Carbonyl Compounds: Formed via oxidation of the hydroxyl group.
Scientific Research Applications
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain contexts.
2-Fluoro-4-methylphenylboronic Acid Pinacol Ester: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
6-Hydroxy-4-methylphenylboronic Acid Pinacol Ester: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is unique due to the combination of fluorine, hydroxyl, and methyl substitutions on the phenyl ring. This unique substitution pattern enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXGJVSKOYPPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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